molecular formula C9H7BrN2O2 B14401153 5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one CAS No. 87507-02-6

5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one

Katalognummer: B14401153
CAS-Nummer: 87507-02-6
Molekulargewicht: 255.07 g/mol
InChI-Schlüssel: PTLBYJWYVPRGIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is a heterocyclic compound that features a bromophenyl group attached to an oxadiazinone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group imparts unique chemical properties, making it a valuable compound for further research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzohydrazide with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxadiazinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would result in the formation of biaryl compounds, while bromination would yield brominated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is not fully elucidated. similar compounds have been shown to interact with specific molecular targets, such as enzymes or receptors, leading to their biological effects. For example, compounds with similar structures have been found to inhibit protein aggregation, which is relevant in neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is unique due to its specific oxadiazinone ring structure, which imparts distinct chemical properties compared to other similar compounds

Eigenschaften

CAS-Nummer

87507-02-6

Molekularformel

C9H7BrN2O2

Molekulargewicht

255.07 g/mol

IUPAC-Name

5-(3-bromophenyl)-3,6-dihydro-1,3,4-oxadiazin-2-one

InChI

InChI=1S/C9H7BrN2O2/c10-7-3-1-2-6(4-7)8-5-14-9(13)12-11-8/h1-4H,5H2,(H,12,13)

InChI-Schlüssel

PTLBYJWYVPRGIF-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NNC(=O)O1)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.